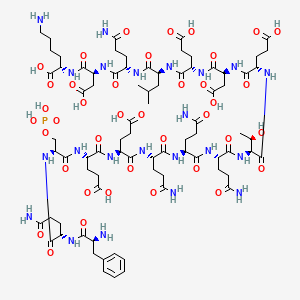

beta-Casein phosphopeptide

Beschreibung

Eigenschaften

Molekularformel |

C81H125N22O39P |

|---|---|

Molekulargewicht |

2062.0 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)/t37-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,65+/m1/s1 |

InChI-Schlüssel |

BECPQYXYKAMYBN-VKRFTZFASA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure of beta-casein phosphopeptide (β-CPP), a bioactive peptide derived from the digestion of beta-casein. This document details the amino acid sequence, phosphorylation sites, and common genetic variants of β-CPP. Furthermore, it outlines the key experimental methodologies for its structural elucidation and explores the signaling pathways through which it exerts its biological effects, particularly in enhancing calcium absorption.

Primary Structure of Beta-Casein Phosphopeptide

The primary structure of beta-casein phosphopeptide is characterized by its specific amino acid sequence and the presence of multiple phosphorylated serine residues, which are crucial for its biological activity. The sequence and phosphorylation pattern can vary between species and among different genetic variants within a species.

Amino Acid Sequence and Phosphorylation Sites

Bovine and human beta-caseins are the most extensively studied. The phosphopeptide fragments are typically derived from the N-terminal region of the parent beta-casein protein.

Bovine Beta-Casein: The mature bovine beta-casein protein consists of 209 amino acids.[1] The most common genetic variants are A1 and A2, which differ by a single amino acid at position 67.[2][3] The primary phosphorylation sites are clustered in the N-terminal region, with a notable sequence containing four phosphoserines, and an additional site at serine-35.[4] Predominant forms of β-casein contain five phosphorylated sites.[5]

Human Beta-Casein: Human beta-casein is a protein of 212 amino acids.[6][7] Its phosphorylation sites are also concentrated near the N-terminus, within the first 10 residues of the molecule.[6][7] Human beta-casein can exist in multiple phosphorylated forms, containing 0-5 phosphate (B84403) groups per molecule.[8]

Quantitative Data: Amino Acid Sequences and Phosphorylation

The following tables summarize the amino acid sequence of the N-terminal region of human and common bovine beta-casein variants, highlighting the key phosphorylation sites and variant-specific amino acid substitutions.

Table 1: N-Terminal Amino Acid Sequence and Phosphorylation Sites of Human Beta-Casein

| Residue Number | 1-10 | 11-20 | 21-30 |

| Amino Acid | Arg-Glu-Thr-Ile-Glu-Ser-Leu-Ser(P) -Ser(P) -Ser(P) | Glu-Glu-Ser-Ile-Thr-Arg-Ile-Asn-Lys-Lys | Ile-Glu-Lys-Phe-Gln-Ser(P) -Glu-Glu-Gln-Gln |

| Note: Phosphorylation sites (P) are indicated on serine (Ser) residues. Human beta-casein has phosphorylation sites located within the first 10 residues.[6][7] |

Table 2: N-Terminal Amino Acid Sequence and Phosphorylation Sites of Bovine Beta-Casein (A2 Variant)

| Residue Number | 1-10 | 11-20 | 21-30 | 31-40 |

| Amino Acid | Arg-Glu-Leu-Glu-Glu-Leu-Asn-Val-Pro-Gly | Glu-Ile-Val-Glu-Ser(P) -Leu-Ser(P) -Ser(P) -Ser(P) -Glu | Glu-Ser-Ile-Thr-Arg-Ile-Asn-Lys-Lys-Ile | Glu-Lys-Phe-Gln-Ser(P) -Glu-Glu-Gln-Gln |

| Note: Bovine beta-casein has a characteristic cluster of four phosphorylated serines between residues 15 and 20, and another phosphorylation site at serine-35.[4] |

Table 3: Common Genetic Variants of Bovine Beta-Casein

| Variant | Amino Acid at Position 67 |

| A1 | Histidine |

| A2 | Proline |

| B | Histidine |

| C | Histidine |

| A3 | Histidine |

| Note: The primary difference between the A1 and A2 variants of bovine beta-casein is a single amino acid substitution at position 67.[2][9] |

Experimental Protocols for Primary Structure Determination

The determination of the primary structure of β-CPP involves a combination of techniques to sequence the amino acids and identify the locations of phosphoserine residues.

Peptide Mapping

Peptide mapping is employed to generate smaller peptide fragments from the intact β-casein protein, which are then amenable to sequencing.

Protocol:

-

Protein Solubilization: Dissolve purified β-casein in a suitable buffer, such as 6 M urea, to denature the protein and ensure accessibility for enzymatic digestion.[10]

-

Enzymatic Digestion:

-

Trypsin: Incubate the solubilized β-casein with trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) at 37°C for 4-16 hours. Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues.[11][12]

-

Chymotrypsin (B1334515): Alternatively, use chymotrypsin for digestion, which cleaves C-terminal to aromatic amino acids (phenylalanine, tryptophan, and tyrosine). Incubate at 37°C for several hours.[13]

-

Thermolysin: Digestion with thermolysin can be performed at 60°C for 4 hours. This enzyme has broader specificity but can be useful for generating overlapping fragments.[14][15]

-

-

Digestion Termination: Stop the enzymatic reaction by adding an acid, such as 1% formic acid or 0.1% trifluoroacetic acid, to lower the pH and inactivate the protease.[11]

-

Peptide Separation (LC-MS/MS):

-

Inject the peptide mixture into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).

-

Separate the peptides using a reversed-phase column with a gradient of acetonitrile (B52724) in 0.1% formic acid.[12]

-

Analyze the eluted peptides by mass spectrometry to determine their mass-to-charge ratios and fragmentation patterns.

-

Edman Degradation

Edman degradation is a classic method for N-terminal amino acid sequencing.

Protocol:

-

Coupling: React the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9) to label the N-terminal amino acid, forming a phenylthiocarbamyl (PTC) derivative.[16][17][18]

-

Cleavage: Treat the PTC-peptide with a strong anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[16][19]

-

Conversion: Convert the unstable ATZ-amino acid into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.[16][17]

-

Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[16]

-

Repetition: Repeat the cycle of coupling, cleavage, and identification to determine the sequence of the subsequent amino acids.

Mass Spectrometry for Phosphopeptide Analysis

Mass spectrometry is a powerful tool for sequencing peptides and identifying post-translational modifications like phosphorylation.

Protocol:

-

Sample Preparation and Enrichment:

-

Mass Spectrometric Analysis (LC-MS/MS):

-

Introduce the enriched phosphopeptide sample into a mass spectrometer, often coupled with liquid chromatography for separation.

-

Select precursor ions (the intact phosphopeptides) for fragmentation.

-

-

Fragmentation:

-

Collision-Induced Dissociation (CID): Fragment the precursor ions by collision with an inert gas. This method is effective for peptide sequencing but can sometimes lead to the neutral loss of the phosphate group.[5]

-

Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD): These methods are "softer" fragmentation techniques that tend to preserve the phosphate group on the amino acid, facilitating more precise localization of the phosphorylation site.[22]

-

-

Data Analysis:

-

Analyze the resulting tandem mass spectra (MS/MS) to determine the amino acid sequence based on the mass differences between the fragment ions (b- and y-ions).

-

The presence of a mass shift of +80 Da on a serine, threonine, or tyrosine residue indicates phosphorylation.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for determining the primary structure of β-CPP.

Signaling Pathways

Beta-casein phosphopeptides play a crucial role in enhancing the bioavailability of calcium in the small intestine. They achieve this primarily by forming soluble complexes with calcium ions, preventing their precipitation in the alkaline environment of the intestine. This keeps the calcium available for absorption by the intestinal epithelial cells, a process that can involve the TRPV6 calcium channel.

References

- 1. agrobiology.ru [agrobiology.ru]

- 2. Bovine Milk: A1 and A2 Beta Casein Milk Proteins and their Impact on Human Health: A Review [arccjournals.com]

- 3. A2 milk - Wikipedia [en.wikipedia.org]

- 4. Phosphorylation of beta-casein and alpha-lactalbumin by casein kinase from lactating bovine mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Top-down Mass Spectrometry of Intact Phosphorylated β-casein: Correlation between The Precursor Charge State and Internal Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human beta-casein. Amino acid sequence and identification of phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Human beta-casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CALCIUM SIGNALLING AND CALCIUM TRANSPORT IN BONE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Online trypsin digestion coupled with LC-MS/MS for detecting of A1 and A2 types of β-casein proteins in pasteurized milk using biomarker peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN113366309A - Beta-casein analysis of milk and milk products - Google Patents [patents.google.com]

- 14. Determination of A1 and A2 β-Casein in Milk Using Characteristic Thermolytic Peptides via Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 17. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Edman degradation - Wikipedia [en.wikipedia.org]

- 19. ehu.eus [ehu.eus]

- 20. Phosphoproteomics | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Phosphoproteomics - Wikipedia [en.wikipedia.org]

- 22. Sequencing of Phosphopeptides using a Sequential Charge Inversion Ion/Ion Reaction and Electron Capture Dissociation Workflow - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Functions of Beta-Casein Phosphopeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-casein phosphopeptides (β-CN-PPs) are a group of bioactive peptides derived from the enzymatic hydrolysis of β-casein, a major protein component of milk. These peptides are characterized by the presence of phosphoserine clusters, which confer unique structural and functional properties. Emerging research has unveiled a wide spectrum of biological activities associated with β-CN-PPs, positioning them as promising candidates for applications in functional foods, nutraceuticals, and pharmaceuticals. This technical guide provides an in-depth exploration of the core biological functions of β-CN-PPs, supported by quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Core Biological Functions of Beta-Casein Phosphopeptides

The primary biological activities of β-CN-PPs stem from their unique amino acid sequence and phosphorylation status. These functions include enhancing mineral bioavailability, exerting antioxidant effects, modulating the immune system, exhibiting antihypertensive properties, and promoting oral health.

Mineral Binding and Bioavailability Enhancement

A hallmark feature of β-CN-PPs is their ability to bind divalent minerals, particularly calcium and iron, thereby preventing their precipitation in the intestine and enhancing their absorption. The negatively charged phosphoserine residues act as binding sites for these cations.

| Peptide Source/Type | Mineral | Binding Capacity/Effect | Reference |

| Commercial CPP Preparation 1 | Calcium | 107.15 ± 6.27 mg/g | [1] |

| Commercial CPP Preparation 2 | Calcium | 142.56 ± 7.39 mg/g | [1] |

| Buffalo Milk-derived CPPs | Calcium | 0.935 mg/mg | [2] |

| β-CN (1-25) phosphopeptide | Iron | Enhanced iron absorption in Caco-2 cells | [3] |

This protocol outlines a common method for quantifying the calcium-binding capacity of β-CN-PPs.

Materials:

-

β-casein phosphopeptide sample

-

Calcium chloride (CaCl₂) solution (e.g., 5 mM)

-

Sodium phosphate (B84403) buffer (e.g., 0.02 M, pH 7.8)

-

Centrifuge

-

Calcium-selective electrode or a colorimetric assay kit for calcium determination

Procedure:

-

Dissolve a known amount of the β-CN-PP sample in the sodium phosphate buffer.

-

Add a known concentration of CaCl₂ solution to the peptide solution.

-

Adjust the pH to a physiological level (e.g., 7.8) and incubate the mixture at 37°C for a specified time (e.g., 30 minutes) with agitation to allow for binding.[1]

-

Centrifuge the solution to separate the peptide-calcium complexes from any insoluble calcium salts.[1]

-

Measure the concentration of free calcium in the supernatant using a calcium-selective electrode or a suitable colorimetric assay.

-

The amount of bound calcium is calculated by subtracting the free calcium concentration from the initial total calcium concentration.

-

The calcium-binding capacity is typically expressed as mg of calcium bound per gram of peptide.[1]

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to study the intestinal transport of nutrients, including the effect of β-CN-PPs on calcium absorption.[1][4]

Antioxidant Properties

β-CN-PPs exhibit antioxidant activity through mechanisms that include free radical scavenging and the chelation of pro-oxidant metal ions like iron and copper.[5]

| Peptide/Hydrolysate | Assay | Result | Reference |

| Casein Phosphopeptide (CPP) fraction | ABTS radical scavenging | 67.6% scavenging | [6] |

| Casein Phosphopeptide (CPP) fraction | Hydroxyl radical scavenging (non-site-specific) | up to 63.3% inhibition | [6] |

| Casein Phosphopeptide (CPP) fraction | Fe²⁺ sequestering (site-specific) | up to 32.1% inhibition | [6] |

| Casein Phosphopeptide (CPP) fraction | Peroxyl radical-induced liposomal peroxidation | 38.3% of control in terms of rate of propagation | [6] |

This protocol is a widely used method to assess the free radical scavenging activity of peptides.

Materials:

-

β-casein phosphopeptide sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the β-CN-PP sample in a suitable solvent (e.g., water or buffer).

-

Prepare a series of dilutions of the sample.

-

In a microplate or cuvette, mix a defined volume of the DPPH solution with a volume of the sample dilution.

-

A control is prepared by mixing the DPPH solution with the solvent used for the sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The scavenging activity is calculated as a percentage of the decrease in absorbance of the sample compared to the control.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Immunomodulatory Activity

Certain peptides derived from β-casein have been shown to modulate immune responses. These effects can be either pro-inflammatory or anti-inflammatory, depending on the specific peptide sequence and the cellular context. A key mechanism involves the interaction with Toll-like receptors (TLRs), which triggers downstream signaling cascades.

The peptide AMKPWIQPK, derived from casein, has been shown to interact with TLR2 and TLR4 on macrophages, leading to the activation of the NF-κB and MAPK signaling pathways. This activation results in the production of various cytokines, thereby modulating the immune response.[7]

Antihypertensive Effects

Specific peptides derived from β-casein have been identified as inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in regulating blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these peptides can help to lower blood pressure.[8][9][10]

| Peptide | IC₅₀ (in vitro) | In Vivo Effect | Dosage (in vivo) | Reference |

| Ile-Pro-Pro | 5 µM | Antihypertensive in SHR | Not specified | [8] |

| Val-Pro-Pro | 9 µM | Antihypertensive in SHR | Not specified | [8] |

| LHLPLP | Not specified | Significant antihypertensive effect in SHR | Not specified | [8] |

| HLPLP | Not specified | Antihypertensive in SHR | 40 mg/kg (oral) | [11] |

| LVYPFTGPIPN | Not specified | Clear decrease in SBP and DBP in SHR | Not specified | [9] |

This protocol describes a common spectrophotometric method for measuring ACE inhibitory activity.

Materials:

-

β-casein phosphopeptide sample

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

-

Buffer solution (e.g., borate (B1201080) buffer with NaCl)

-

HCl to stop the reaction

-

Ethyl acetate (B1210297) for extraction

-

Spectrophotometer

Procedure:

-

Pre-incubate a mixture of the β-CN-PP sample and the ACE solution at 37°C.[12]

-

Initiate the reaction by adding the HHL substrate and incubate at 37°C for a defined period (e.g., 60 minutes).[12]

-

Stop the reaction by adding HCl.[12]

-

Extract the hippuric acid (HA) produced from the reaction mixture using ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the HA in water.

-

Measure the absorbance of the HA solution at 228 nm.[12]

-

The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).

-

The IC₅₀ value is determined from a plot of inhibition percentage versus inhibitor concentration.

Opioid-like Activity

Certain peptides derived from β-casein, known as β-casomorphins, exhibit opioid-like activity by binding to opioid receptors, particularly the μ-opioid receptor.[13][14] These peptides are typically released during the digestion of A1 β-casein. The most studied of these is β-casomorphin-7 (BCM-7).[13][15]

Oral Health Applications

Casein phosphopeptide-amorphous calcium phosphate (CPP-ACP) complexes have been shown to have anticariogenic properties. They can localize on the tooth surface, in dental plaque, and deliver a high concentration of calcium and phosphate ions. This promotes the remineralization of enamel and inhibits demineralization, thereby helping to prevent dental caries.[1][16][17][18]

This protocol outlines a method to assess the remineralizing potential of CPP-ACP on demineralized enamel.

Materials:

-

Bovine or human enamel blocks

-

Demineralizing solution (e.g., acidic buffer)

-

Remineralizing solution (artificial saliva)

-

CPP-ACP containing product (e.g., paste or solution)

-

Microhardness tester or Transverse Microradiography (TMR)

Procedure:

-

Prepare standardized enamel blocks from extracted teeth.

-

Create an artificial caries lesion by immersing the blocks in a demineralizing solution for a specific period.

-

Measure the baseline mineral loss or microhardness of the lesion.

-

Divide the blocks into experimental (treated with CPP-ACP) and control groups.

-

Cycle the blocks through demineralization and remineralization solutions daily to mimic the oral environment.

-

Apply the CPP-ACP product to the experimental group during the remineralization phase according to a defined protocol.[19]

-

After a set period (e.g., several days or weeks), re-evaluate the mineral content or microhardness of the enamel lesions.

-

Compare the changes in the experimental group to the control group to determine the remineralization efficacy of CPP-ACP.

Conclusion

Beta-casein phosphopeptides are a versatile class of bioactive molecules with a growing body of evidence supporting their diverse biological functions. Their ability to enhance mineral absorption, combat oxidative stress, modulate immune responses, lower blood pressure, and promote oral health makes them highly attractive for the development of innovative products in the food, nutraceutical, and pharmaceutical industries. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these remarkable peptides. Further research is warranted to fully elucidate their mechanisms of action and to optimize their application for human health and disease prevention.

References

- 1. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Process optimisation for preparation of caseinophosphopeptides from buffalo milk casein and their characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Biopeptides of milk: caseinophosphopeptides and mineral bioavailability. | Semantic Scholar [semanticscholar.org]

- 4. Caseinphosphopeptide-induced calcium uptake in human intestinal cell lines HT-29 and Caco2 is correlated to cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Preparation, characterization, and osteogenic activity mechanism of casein phosphopeptide-calcium chelate [frontiersin.org]

- 6. Efficacy of an Experimental CPP-ACP and Fluoride Toothpaste in Prevention of Enamel Demineralization: An In Vitro Study on Bovine Enamel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Mineral-binding milk proteins and peptides; occurrence, biochemical and technological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability and kinetics of the antihypertensive casein-derived peptide HLPLP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Changes in arterial blood pressure after single oral administration of milk-casein-derived peptides in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Hypertensive Activity of Novel Peptides Identified from Olive Flounder (Paralichthys olivaceus) Surimi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bovine β-Casein Peptide YPFPGPIH Regulates Inflammation and Macrophage Activity via TLR/NF-κB/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abstract [lifescience.co.jp]

- 18. mdpi.com [mdpi.com]

- 19. The in vitro remineralizing effect of CPP-ACP and CPP-ACPF after 6 and 12 weeks on initial caries lesion - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Beta-Casein Phosphopeptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-casein phosphopeptides (β-CPPs), derived from the enzymatic hydrolysis of β-casein, are bioactive peptides renowned for their ability to enhance the bioavailability of essential minerals, particularly calcium. This technical guide provides a comprehensive overview of the core mechanisms underlying the action of β-CPPs, with a focus on their role in mineral binding and intestinal absorption. We delve into the molecular interactions, cellular transport pathways, and the potential signaling cascades influenced by these peptides. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the described mechanisms to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Beta-casein phosphopeptides are a class of bioactive peptides derived from the tryptic digestion of β-casein, a major protein component of milk. Their unique structure, characterized by clusters of phosphoserine residues, endows them with a remarkable ability to chelate divalent cations, most notably calcium. This chelating property is central to their primary mechanism of action: preventing the precipitation of calcium salts in the neutral to alkaline environment of the small intestine, thereby maintaining calcium in a soluble and more absorbable form.[1][2][3][4] This guide will explore the multifaceted mechanisms of β-CPP action, from direct mineral interactions to their effects on intestinal epithelial cells.

Mineral Binding and Solubilization

The primary and most well-established mechanism of action of β-CPPs is their ability to bind and solubilize calcium and other minerals.

The Role of Phosphoserine Clusters

The core of the mineral-binding capacity of β-CPPs lies in their highly negatively charged phosphoserine clusters, often found in the sequence motif -Ser(P)-Ser(P)-Ser(P)-Glu-Glu-.[5][6] These phosphorylated residues, along with glutamate (B1630785) residues, act as binding sites for calcium ions.[6][7] This interaction prevents the formation of insoluble calcium phosphate (B84403) complexes in the intestinal lumen, which would otherwise limit calcium absorption.[1][3][4]

Quantitative Mineral Binding Data

The efficiency of β-CPPs in binding calcium has been quantified in various studies. The tables below summarize key findings on the calcium-binding capacity of different CPP preparations.

| CPP Preparation | Purity (%) | Calcium Binding Capacity (mg/g) | Reference |

| CPP1 | 18.37 | 107.15 ± 6.27 | [2][8] |

| CPP2 | 25.12 | 142.56 ± 7.39 | [2][8] |

Table 1: In vitro calcium binding capacity of two different commercial casein phosphopeptide (CPP) preparations.

| Peptide | Calcium Binding Stoichiometry (Peptide:Ca2+) | Binding Free Energy (kcal/mol) | Reference |

| β-casein (1-25) (P5) | ~1:6 | -5.2 | [6][7] |

Table 2: Calcium binding characteristics of the β-casein phosphopeptide fragment 1-25.

Enhancement of Intestinal Calcium Absorption

Beyond simply maintaining calcium solubility, β-CPPs actively enhance its transport across the intestinal epithelium. This is achieved through a combination of paracellular and potentially transcellular mechanisms.

Paracellular Transport

The paracellular pathway, which involves the transport of substances through the tight junctions between adjacent intestinal epithelial cells, is considered a significant route for β-CPP-mediated calcium absorption.[9][10][11] Evidence suggests that β-CPPs can modulate the expression of tight junction proteins, such as claudins and occludin, thereby increasing the permeability of the intestinal barrier to calcium ions.[9][11][12]

Transcellular Transport

While the evidence is less definitive, some studies suggest that β-CPPs may also influence the transcellular transport of calcium. This pathway involves the uptake of calcium across the apical membrane of enterocytes, its transit through the cell, and its extrusion across the basolateral membrane. It has been proposed that β-CPPs could act as calcium carriers or ionophores, directly facilitating calcium entry into intestinal cells.[13] Furthermore, some research indicates that CPPs can upregulate the gene expression of intestinal calcium channels like TRPV5 and TRPV6.[9]

Quantitative Data on Calcium Transport

Several in vitro studies using Caco-2 cell monolayers, a widely accepted model for the human intestinal barrier, have demonstrated the significant impact of β-CPPs on calcium transport.

| CPP Preparation | Increase in Calcium Transport (%) | Experimental Model | Reference |

| CPP1 | 21.78 | Caco-2 cell monolayer | [2][8] |

| CPP2 | 53.68 | Caco-2 cell monolayer | [2][8] |

| Digested CPP (2 mg/mL) | Significant increase after 30 min | Caco-2/HT29-MTX co-culture | [6][9] |

Table 3: Enhancement of calcium transport by different CPP preparations in in vitro intestinal cell models.

Signaling Pathways and Gene Regulation

The interaction of β-CPPs with intestinal cells may extend beyond direct effects on calcium transport and involve the modulation of intracellular signaling pathways and gene expression. While a specific cell surface receptor for β-CPPs has not yet been definitively identified, some evidence points towards the involvement of broader signaling mechanisms.

Potential Signaling Pathways

Some studies on β-casein-derived peptides have suggested a potential role for the NF-κB and MAPK signaling pathways in mediating their immunomodulatory effects. However, the direct link between these pathways and β-CPP-enhanced calcium absorption requires further investigation. The current understanding of the signaling pathways directly triggered by β-CPPs for calcium transport is still emerging.

Regulation of Gene Expression

As mentioned earlier, β-CPPs have been shown to influence the expression of genes involved in both paracellular and transcellular calcium transport.

-

Tight Junction Proteins: Upregulation of genes encoding for claudin and occludin proteins can strengthen the paracellular barrier's selectivity, potentially favoring calcium passage.[9][11][12]

-

Calcium Channels: Increased expression of TRPV5 and TRPV6, key apical calcium channels in the intestine, would enhance the capacity for transcellular calcium uptake.[9]

The precise molecular mechanisms linking β-CPP interaction with the cell to the activation of transcription factors that control these genes are an active area of research.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of β-CPPs.

In Vitro Digestion of β-Casein (INFOGEST Protocol)

To study the effects of β-CPPs as they would be released in the gastrointestinal tract, a standardized in vitro digestion method like the INFOGEST protocol is commonly employed.[2][5][10][14][15]

Protocol Overview:

-

Oral Phase: The β-casein solution is mixed with simulated salivary fluid (SSF) at pH 7.0 for a short duration.

-

Gastric Phase: Simulated gastric fluid (SGF) containing pepsin is added, and the pH is adjusted to 3.0. The mixture is incubated for 2 hours at 37°C with gentle agitation.

-

Intestinal Phase: The gastric chyme is mixed with simulated intestinal fluid (SIF) containing pancreatin (B1164899) and bile salts. The pH is raised to 7.0, and the mixture is incubated for a further 2 hours at 37°C.

Caco-2 Cell Monolayer Calcium Transport Assay

This assay is the gold standard for in vitro assessment of intestinal permeability and nutrient transport.

Protocol Overview:

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation into a polarized monolayer with well-defined tight junctions.[8][16]

-

Monolayer Integrity: The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A stable and high TEER value (typically >200 Ω·cm²) indicates a confluent and functional barrier.[8][17][18][19][20]

-

Transport Experiment: The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution). A solution containing β-CPPs and calcium is added to the apical side of the monolayer, and a calcium-free buffer is added to the basolateral side.[8]

-

Quantification: Samples are collected from the basolateral compartment at various time points and the amount of transported calcium is quantified using methods such as atomic absorption spectroscopy or colorimetric assays.[8][21]

In Vivo Rat Model for Calcium Absorption

Animal models are crucial for validating the in vitro findings and understanding the physiological effects of β-CPPs.

Protocol Overview:

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][4][22][23][24]

-

Dietary Intervention: Rats are fed a controlled diet supplemented with β-CPPs for a specified period. A control group receives a diet without β-CPPs.

-

Calcium Absorption Measurement:

-

Ligated Intestinal Loop: A segment of the small intestine is ligated, and a solution containing calcium and β-CPPs is injected. The disappearance of calcium from the loop over time is measured.[3][4]

-

Balance Studies: The total intake and excretion (fecal and urinary) of calcium are measured to determine net calcium absorption.

-

-

Analysis of Biological Samples: Blood and bone samples are collected for analysis.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Overview of the mechanism of action of β-CPP in enhancing intestinal calcium absorption.

Caption: A typical experimental workflow for investigating the effects of β-CPP on calcium absorption.

Conclusion

The mechanism of action of beta-casein phosphopeptides is primarily centered on their exceptional ability to bind calcium and maintain its solubility in the intestinal lumen. This is facilitated by the unique structural feature of phosphoserine clusters. Furthermore, β-CPPs appear to actively promote calcium transport across the intestinal epithelium, likely through the modulation of paracellular permeability by altering the expression of tight junction proteins. While the involvement of transcellular pathways and specific signaling cascades is an area of ongoing research, the existing evidence strongly supports the role of β-CPPs as potent enhancers of calcium bioavailability. This in-depth understanding of their core mechanisms is vital for their application in the development of functional foods, dietary supplements, and novel therapeutic agents aimed at improving mineral nutrition and bone health.

References

- 1. tandfonline.com [tandfonline.com]

- 2. In Vitro Assessment of the Impact of Industrial Processes on the Gastrointestinal Digestion of Milk Protein Matrices Using the INFOGEST Protocol [mdpi.com]

- 3. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between degree of casein hydrolysis and phosphopeptide release | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 5. INFOGEST static in vitro simulation of gastrointestinal food digestion - Quadram Institute [quadram.ac.uk]

- 6. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]

- 7. Calcium binding of phosphopeptides derived from hydrolysis of alpha s-casein or beta-casein using immobilized trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.8. TEER Assay [bio-protocol.org]

- 9. A comprehensive review on preparation, structure-activities relationship, and calcium bioavailability of casein phosphopeptides. (2022) | Guo Liu | 8 Citations [scispace.com]

- 10. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]

- 11. The casein peptide Asn-Pro-Trp-Asp-Gln enforces the intestinal tight junction partly by increasing occludin expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Temperature effects on calcium binding to caseins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beta-casein gene promoter activity is regulated by the hormone-mediated relief of transcriptional repression and a mammary-gland-specific nuclear factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.chalmers.se [research.chalmers.se]

- 15. InfoGest Consensus Method - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A novel transcriptional enhancer is involved in the prolactin- and extracellular matrix-dependent regulation of beta-casein gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. culturecollections.org.uk [culturecollections.org.uk]

- 19. tandfonline.com [tandfonline.com]

- 20. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biolabo.fr [biolabo.fr]

- 22. researchgate.net [researchgate.net]

- 23. Serum biomarkers of the calcium-deficient rats identified by metabolomics based on UPLC/Q-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bone growth and calcium balance during simulated weightlessness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

beta-casein phosphopeptide role in mineral bioavailability

An In-depth Technical Guide on the Role of Beta-Casein Phosphopeptides in Mineral Bioavailability

Executive Summary

Beta-casein phosphopeptides (β-CPPs), derived from the enzymatic hydrolysis of β-casein, play a crucial role in enhancing the bioavailability of essential minerals, particularly calcium, iron, and zinc. Their primary mechanism involves the chelation of mineral ions through clusters of phosphoserine residues. This process forms soluble complexes, preventing the precipitation of minerals into insoluble forms (e.g., calcium phosphate, ferric hydroxide) within the neutral pH environment of the small intestine. By maintaining minerals in a soluble state, β-CPPs increase their concentration gradient at the intestinal brush border, thereby facilitating absorption through both paracellular and transcellular pathways. This guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies used to evaluate the efficacy of β-CPPs in mineral uptake.

Mechanism of Action

The bioactivity of β-CPPs is intrinsically linked to their unique primary structure, which is rich in phosphoserine (SerP) residues, often found in the sequence -SerP-SerP-SerP-Glu-Glu-. These highly negatively charged clusters serve as potent binding sites for divalent and trivalent mineral cations.

-

Chelation and Solubilization : In the digestive tract, β-CPPs are released from β-casein via proteolytic enzymes like trypsin.[1] These peptides bind to mineral ions, such as Ca²⁺, Fe²⁺/Fe³⁺, and Zn²⁺. This chelation prevents the minerals from interacting with inhibitory dietary components like phytates or forming insoluble inorganic salts at the alkaline pH of the duodenum and jejunum.[2][3] For instance, CPPs inhibit the precipitation of calcium phosphate, keeping calcium available for absorption.[2] Similarly, they prevent the formation of high molecular weight ferric hydroxides, which are poorly absorbed.[4]

-

Intestinal Transport : By forming soluble organophosphate salts, β-CPPs increase the concentration of soluble minerals in the intestinal lumen. This enhances the driving force for passive diffusion across the intestinal epithelium. Evidence suggests two primary routes for the absorption of these mineral-CPP complexes:

-

Paracellular Pathway : The small, soluble CPP-mineral complexes can pass through the tight junctions between intestinal epithelial cells. Recent studies have shown that CPP preparations can enhance transepithelial calcium transport via this route.[5][6]

-

Transcellular Pathway : There is emerging evidence for the transcellular transport of CPP-mineral complexes. This may involve endocytic mechanisms like macropinocytosis or interaction with specific ion channels.[7][8] For calcium, it has been suggested that peptides may interact with channels such as the Transient Receptor Potential Vanilloid 6 (TRPV6).[9]

-

The following diagram illustrates the general mechanism of β-CPP-mediated mineral absorption.

Quantitative Data on Mineral Bioavailability Enhancement

Numerous in vitro, ex vivo, and in vivo studies have quantified the positive effects of β-CPPs on mineral bioavailability. The data are summarized below.

Calcium Bioavailability

β-CPPs are most renowned for their ability to enhance calcium absorption. They prevent the formation of insoluble calcium phosphate, making more calcium available for uptake.

| Study Type | Model | CPP Type/Concentration | Key Quantitative Finding | Reference |

| In Vitro | Caco-2 Cell Monolayer | CPP1 (18.37% purity) | Increased calcium transport by 21.78% compared to control. | [10] |

| In Vitro | Caco-2 Cell Monolayer | CPP2 (25.12% purity) | Increased calcium transport by 53.68% compared to control. | [9][10] |

| In Vitro | Caco-2 Cell Monolayer | Various CPPs from αs1- and β-casein | Five specific purified CPPs were found to enhance calcium transport. | [5] |

| In Vivo | Growing Rats | 0.25 mg/ml CPP in Ca-fortified milk | Significantly higher ⁴⁵Ca radioactivity in femur and tibia vs. control (P < 0.05). | [11] |

| In Vivo | Growing Rats | 0.7 g/kg CPP in diet | Minimum effective dose to significantly increase Ca absorption. | [12] |

| In Vivo | Rat Pups | CPP added to high phytate diet | Improved calcium absorption from aqueous phytate solutions and oat diet. | [13] |

| Human | Adult Men & Women | 1 g and 2 g CPP in rice-based cereal | Total quantity of absorbed calcium significantly increased from 77 mg (control) to 97 mg (1g CPP) and 98 mg (2g CPP). |

Iron Bioavailability

The effect of CPPs on iron bioavailability is more complex and appears to be highly dependent on the casein source. Peptides derived from β-casein consistently show an enhancing effect, whereas those from αs-casein can be inhibitory.

| Study Type | Model | CPP Type/Concentration | Key Quantitative Finding | Reference |

| Ex Vivo | Perfused Rat Duodenal Loop | β-CN(1-25)-Fe | Displayed better bioavailability than gluconate iron. | [14] |

| Ex Vivo | Perfused Rat Duodenal Loop | αs-casein CPP-Fe | Significantly lower iron uptake and net absorption compared to β-CPP-Fe. | [15] |

| In Vivo | Vascularized Rat Loop | β-CN(1-25)-Fe | Showed better absorption and tissue uptake compared to ferric ascorbate. | [4] |

| In Vitro | Caco-2 Cells | β-CN(1-25)-Fe | Highest iron absorption (high uptake and high basolateral transfer) compared to FeSO₄ and encapsulated ferric pyrophosphate. Also showed the lowest levels of lipid peroxidation. | [16] |

| Human | Young Women | β-CN(1-25)-Fe in cow milk | Displayed significantly higher tissue uptake compared to ferrous sulfate. | [4] |

Zinc Bioavailability

CPPs can mitigate the inhibitory effects of phytates on zinc absorption, forming soluble complexes that keep zinc available for uptake.

| Study Type | Model | CPP Type/Concentration | Key Quantitative Finding | Reference |

| In Vitro | Caco-2 Cells | 14 µmol/L CPP | Increased zinc binding and uptake to 94% of control value in a phytate-containing solution (phytate alone reduced it to 79%). | [13] |

| In Vitro | Caco-2 Cells | 36 and 72 µmol/L CPP | Depressed zinc binding and uptake, suggesting a dose-dependent effect. | [13] |

| Ex Vivo | Mouse Ileal Loop | Casein Hydrolysate (CH) | CH prevented zinc co-precipitation with calcium phosphate, enhancing intestinal zinc absorption. | [7][8] |

| In Vivo | Rat Pups | CPP added to high phytate diet | Improved zinc absorption from aqueous phytate solutions and oat diet. | [13] |

| Human | Adult Men & Women | 1 g and 2 g CPP in rice-based cereal | Fractional zinc absorption increased from 19.4% (control) to 25.2% (1g CPP) and 23.9% (2g CPP). | [17] |

Experimental Protocols

The following section details common methodologies used to assess the role of β-CPPs in mineral bioavailability.

In Vitro Models

This protocol simulates the physiological digestion of casein to release CPPs.

-

Sample Preparation : A solution of casein or a CPP-containing product is prepared in a suitable buffer.

-

Gastric Digestion : The pH is adjusted to ~2.0 with HCl. Pepsin is added, and the mixture is incubated at 37°C for 1-2 hours to simulate stomach digestion.

-

Intestinal Digestion : The pH is then raised to ~7.0 with NaHCO₃. A mixture of pancreatic enzymes (e.g., trypsin, chymotrypsin) and bile salts is added.

-

Incubation : The solution is incubated at 37°C for 2-4 hours to simulate small intestine digestion.

-

Analysis : The resulting digest is analyzed for the presence of specific phosphopeptides, often using techniques like HPLC coupled with Mass Spectrometry.[1]

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[18][19]

-

Cell Seeding : Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) in a culture plate.

-

Differentiation : Cells are cultured for ~21 days, allowing them to differentiate and form a confluent monolayer with tight junctions. The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

-

Transport Experiment : The culture medium is replaced with transport buffers. The test solution, containing the mineral (often as a radioisotope like ⁴⁵Ca) with or without CPPs, is added to the apical (upper) chamber. The basolateral (lower) chamber contains a mineral-free buffer.

-

Sampling : At specific time intervals (e.g., 30, 60, 120 minutes), aliquots are taken from the basolateral chamber to measure the amount of mineral that has been transported across the cell monolayer.

-

Quantification : Mineral concentration is determined using methods like atomic absorption spectroscopy or scintillation counting for radioisotopes.

The workflow for this assay is depicted below.

Ex Vivo Models

This model involves a living, anesthetized animal (typically a rat) to study absorption in a specific intestinal segment.[2][3]

-

Animal Preparation : A rat is anesthetized, and the abdominal cavity is opened via a midline incision.

-

Loop Isolation : A specific segment of the small intestine (e.g., duodenum, jejunum) is identified and carefully isolated. Ligatures (sutures) are tied at both ends to create a sealed loop, preserving blood supply.

-

Injection : The test solution containing the mineral (often radiolabeled) and CPPs is injected into the ligated loop.

-

Incubation Period : The intestine is returned to the abdominal cavity, and the animal is maintained under anesthesia for a set period (e.g., 30-60 minutes).

-

Measurement : After the incubation period, the loop is excised. Mineral absorption is determined by measuring the amount of mineral that has disappeared from the loop lumen or appeared in the blood, liver, or femur.[3]

In Vivo Models

This is a common method to determine true fractional absorption of minerals.[13]

-

Diet Acclimation : Animals (e.g., rats) are acclimated to a specific basal diet for a period.

-

Tracer Administration : Animals are given a test meal or solution containing the mineral of interest, extrinsically labeled with a radioisotope (e.g., ⁴⁷Ca, ⁶⁵Zn, ⁵⁹Fe), with or without CPPs. Administration is typically via gastric intubation.

-

Balance Study : Over the next several days, feces and urine are collected to measure excreted radioactivity.

-

Whole-Body Counting : Alternatively, the whole-body radioactivity of the animal is measured shortly after dosing and again after several days to determine the retained fraction.

-

Calculation : Mineral absorption is calculated based on the amount of the radioisotope retained in the body (or by subtracting fecal excretion from intake).[20]

Intestinal Transport Signaling Pathways

While the primary effect of β-CPPs is to increase mineral solubility, they may also influence intestinal cell signaling to facilitate transport. The exact pathways are still under investigation, but current hypotheses center on interactions with ion channels and endocytic machinery.

-

Paracellular Transport : The increased concentration of soluble CPP-mineral complexes drives them through the tight junctions between enterocytes.[6]

-

Transcellular Transport :

-

Channel-Mediated : For calcium, it is hypothesized that CPPs may interact with or upregulate the expression of epithelial calcium channels like TRPV6 on the apical membrane.[9][21] Once inside the cell, calcium is buffered and transported by Calbindin-D9k to the basolateral membrane, where it is extruded into the bloodstream by the Plasma Membrane Ca²⁺-ATPase (PMCA1b).[22]

-

Endocytosis : Studies on zinc absorption suggest a mechanism involving macropinocytosis, where the cell membrane engulfs the CPP-mineral nanocomplexes.[7][8] These vesicles are then transported across the cell (transcytosis) or processed by lysosomes to release the mineral into the cytoplasm.[23][24][25]

-

Conclusion

Beta-casein phosphopeptides are potent enhancers of mineral bioavailability. Their primary, well-established mechanism is the chelation and solubilization of minerals like calcium, iron, and zinc, preventing their precipitation in the intestine and thereby increasing the concentration gradient for absorption. Quantitative data from a range of experimental models consistently demonstrate a significant increase in mineral uptake and retention in the presence of β-CPPs. While the exact signaling pathways for transcellular transport are still being elucidated, evidence points towards a multifactorial process involving both paracellular diffusion and potential interactions with cellular transport machinery. The distinct efficacy of β-CPPs compared to peptides from other caseins underscores their importance. These findings strongly support the use of β-CPP-enriched ingredients in functional foods, infant formulas, and clinical nutrition products to combat mineral deficiencies.

References

- 1. Identification of casein phosphopeptides released after simulated digestion of milk-based infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Casein Phosphopeptide (CPP) Enhances Calcium Absorption form the Ligated Segment of Rat Small Intestine [jstage.jst.go.jp]

- 3. Casein phosphopeptide (CPP) enhances calcium absorption from the ligated segment of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of caseinophosphopeptide-bound iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]

- 6. Digested casein phosphopeptides impact intestinal calcium transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prevention of Zinc Precipitation with Calcium Phosphate by Casein Hydrolysate Improves Zinc Absorption in Mouse Small Intestine ex Vivo via a Nanoparticle-Mediated Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]

- 10. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Minimum effective dose of casein phosphopeptides (CPP) for enhancement of calcium absorption in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of casein phosphopeptides on zinc and calcium absorption from high phytate infant diets assessed in rat pups and Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of various phosphopeptides of caseins on iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Milk proteins and iron absorption: contrasting effects of different caseinophosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Caseinophosphopeptide-bound iron: protective effect against gut peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Casein phosphopeptides improve zinc and calcium absorption from rice-based but not from whole-grain infant cereal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]

- 19. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Study on the Calcium Transport-Promoting Property and Mechanism of the Peptide–Calcium Complex DEEENDQVK–Ca Based on a Caco-2 Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Casein Phosphopeptides and Their Role in Intestinal Calcium Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-casein phosphopeptides (β-CPPs), derived from the enzymatic hydrolysis of β-casein, have garnered significant attention for their ability to enhance the bioavailability of calcium. These bioactive peptides play a crucial role in facilitating intestinal calcium transport, a process of vital importance in bone health and overall calcium homeostasis. This technical guide provides an in-depth analysis of the mechanisms underlying β-CPP-mediated calcium absorption, supported by quantitative data from various experimental models. Detailed experimental protocols for assessing the efficacy of β-CPPs are provided, alongside visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of mineral absorption and the development of novel therapeutics for calcium-related disorders.

Introduction

Calcium is an essential mineral for numerous physiological processes, including bone mineralization, nerve transmission, and muscle contraction. Its absorption primarily occurs in the small intestine and is influenced by various dietary factors. Beta-casein phosphopeptides (β-CPPs) are a group of phosphorylated peptides that have been shown to significantly enhance intestinal calcium absorption.[1][2] The primary mechanism attributed to this effect is the ability of β-CPPs to form soluble complexes with calcium ions, thereby preventing their precipitation as insoluble calcium phosphate (B84403) in the neutral to alkaline environment of the small intestine.[3][4] This action effectively increases the concentration of soluble calcium available for absorption.

The characteristic structural feature of β-CPPs responsible for their calcium-binding capacity is the presence of a highly acidic motif, typically Ser(P)-Ser(P)-Ser(P)-Glu-Glu, where Ser(P) represents a phosphoserine residue and Glu is glutamic acid. This cluster of negatively charged phosphate and carboxyl groups readily chelates positively charged calcium ions.

Quantitative Effects of β-Casein Phosphopeptides on Calcium Transport

The enhancing effect of β-CPPs on calcium transport has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of the efficacy of β-CPPs under different experimental conditions.

Table 1: In Vitro Enhancement of Calcium Transport by β-CPPs

| Cell Line | β-CPP Preparation | β-CPP Concentration | Calcium Concentration | Incubation Time | % Increase in Calcium Transport (Mean ± SD) | Fold Increase in Calcium Transport | Reference |

| Caco-2 | CPP1 (18.37% purity) | 100 µ g/well | 300 µ g/well | 240 min | 21.78% | ~1.22 | [5][6][7] |

| Caco-2 | CPP2 (25.12% purity) | 100 µ g/well | 300 µ g/well | 240 min | 53.68% | ~1.54 | [5][6][7] |

| Caco-2 | Digested CPP-preparation | 2 mg/mL | 1.6 mM | 30 min | Significant increase | Not specified | [1] |

| Caco-2 | Monomeric peptide (F6-1) | Not specified | Not specified | 60 min | Not specified | ~2.87 | [8] |

Table 2: In Vivo Enhancement of Calcium Absorption by β-CPPs

| Animal Model | Intestinal Segment | β-CPP Preparation | β-CPP Dose | Results | Reference |

| Rat | Ligated small intestine loop | Purified from β-casein | Not specified | Enhanced absorption from the loop and increased calcium deposition in the femur. | [3][4] |

| Rat | Not specified | CPP2-Ca-H diet | 0.4% CPP2 in a 1% Ca diet | Significant increases in femur index, serum Ca2+, and femoral Ca content. | [5][6] |

| Rat | Ileum (Ussing chamber) | Commercial CPP | 4 mg/mL | Reduced mucosal-to-serosal calcium flux, suggesting an indirect luminal effect. | [9] |

Mechanisms of Action: Signaling Pathways

The enhancement of intestinal calcium transport by β-CPPs is a multifactorial process involving both paracellular and transcellular pathways.

Paracellular Transport: This pathway involves the movement of ions and solutes through the tight junctions between adjacent intestinal epithelial cells. Evidence suggests that digested β-CPP preparations can enhance the gene expression of key tight junction proteins, including occludin and zonula occludens-1 (ZO-1) . This upregulation is hypothesized to increase the permeability of the paracellular pathway to calcium ions.

Transcellular Transport: This active transport process involves the entry of calcium across the apical membrane of the enterocyte, its translocation through the cytoplasm, and its extrusion across the basolateral membrane into the bloodstream. β-CPPs have been shown to upregulate the gene expression of the Transient Receptor Potential Vanilloid 6 (TRPV6) , a key apical calcium channel responsible for the initial uptake of calcium into the intestinal cell. Some studies also suggest a potential interaction with the L-type calcium channel (CaV1.3).

The following diagrams illustrate the proposed signaling pathways for β-CPP-mediated enhancement of intestinal calcium transport.

Figure 1. Proposed paracellular pathway of β-CPP-enhanced calcium transport.

Figure 2. Proposed transcellular pathway of β-CPP-enhanced calcium transport.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of β-casein phosphopeptides on intestinal calcium transport.

In Vitro Caco-2 Cell Monolayer Calcium Transport Assay

This protocol describes the use of the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer of enterocytes, as a model of the intestinal barrier.

1. Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size, polycarbonate membrane) at a density of approximately 6 x 10^4 cells/cm².

-

Maintain the cell culture for 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions. Change the culture medium every 2-3 days.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.

2. Calcium Transport Experiment:

-

On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

-

Add HBSS to the basolateral (bottom) chamber of the Transwell plate.

-

Prepare the transport solutions by dissolving the β-CPP preparations and a calcium salt (e.g., CaCl2) in HBSS. A control group should contain only the calcium salt in HBSS.

-

Add the transport solutions to the apical (top) chamber of the Transwell inserts.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120, 180, and 240 minutes). After each collection, replenish the basolateral chamber with an equal volume of fresh, pre-warmed HBSS.

-

Determine the calcium concentration in the collected samples using methods such as inductively coupled plasma optical emission spectrometry (ICP-OES) or a calcium colorimetric assay kit.

-

Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport across the monolayer.

Figure 3. Experimental workflow for the in vitro Caco-2 calcium transport assay.

In Vivo Ligated Intestinal Loop Assay in Rats

This protocol describes an in vivo method to directly assess the absorption of calcium from a specific segment of the small intestine.

1. Animal Preparation:

-

Use male Sprague-Dawley rats (or a similar strain) that have been fasted overnight with free access to water.

-

Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).

-

Make a midline abdominal incision to expose the small intestine.

2. Ligation of the Intestinal Segment:

-

Carefully exteriorize the small intestine and identify the desired segment (e.g., duodenum, jejunum, or ileum).

-

Create a closed loop of the intestine (typically 5-10 cm in length) by ligating both ends with surgical silk suture. Be careful not to obstruct major blood vessels.

-

A third ligature can be placed loosely around the proximal end to facilitate injection.

3. Injection of Test Solution:

-

Prepare the test solution containing β-CPPs and a calcium salt (often including a radioactive tracer like 45Ca for easier quantification) in a saline buffer. The control solution should contain only the calcium salt.

-

Inject a precise volume of the test solution into the lumen of the ligated loop using a fine-gauge needle.

4. Incubation and Sample Collection:

-

Return the ligated loop to the abdominal cavity and close the incision with sutures or clips.

-

Maintain the rat's body temperature during the incubation period (e.g., 30-60 minutes).

-

After the incubation period, re-anesthetize the rat if necessary and excise the ligated intestinal loop.

-

Collect the remaining luminal contents of the loop by rinsing with a known volume of saline.

-

Blood samples can be collected via cardiac puncture.

-

The femur can be excised for analysis of calcium deposition.

5. Analysis:

-

Determine the amount of calcium remaining in the luminal contents. If a radioactive tracer was used, this can be done by liquid scintillation counting.

-

The amount of calcium absorbed is calculated as the initial amount injected minus the amount recovered from the lumen.

-

Calcium levels in the serum and femur can be measured to assess systemic absorption and deposition.

Conclusion

Beta-casein phosphopeptides represent a promising class of bioactive peptides with the potential to significantly improve calcium bioavailability. Their mechanism of action is multifaceted, involving both the maintenance of luminal calcium solubility and the modulation of intestinal epithelial transport pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the physiological effects of β-CPPs and their potential applications in nutraceuticals and pharmaceuticals aimed at enhancing calcium nutrition and treating calcium-related metabolic disorders. Further investigation into the upstream signaling events that mediate the observed changes in gene expression will provide a more complete understanding of the cellular and molecular mechanisms at play.

References

- 1. Digested casein phosphopeptides impact intestinal calcium transport in vitro - Food & Function (RSC Publishing) DOI:10.1039/D4FO01637H [pubs.rsc.org]

- 2. Evaluation of a possible direct effect by casein phosphopeptides on paracellular and vitamin D controlled transcellular calcium transport mechanisms in intestinal human HT-29 and Caco2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Casein phosphopeptide (CPP) enhances calcium absorption from the ligated segment of rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Casein Phosphopeptide (CPP) Enhances Calcium Absorption form the Ligated Segment of Rat Small Intestine [jstage.jst.go.jp]

- 5. Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Promoting the Calcium-Uptake Bioactivity of Casein Phosphopeptides in vitro and in vivo [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive peptide isolated from casein phosphopeptides promotes calcium uptake in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indirect effect of casein phosphopeptides on calcium absorption in rat ileum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Properties of Beta-Casein Phosphopeptides

Beta-casein phosphopeptides (β-CN-PPs) are bioactive peptides derived from the enzymatic digestion of β-casein, a major protein component of milk. These peptides have garnered significant attention within the scientific community for their diverse physiological functions, including their ability to modulate the immune system. This technical guide provides a comprehensive overview of the immunomodulatory properties of β-CN-PPs, detailing their effects on various immune cells, the underlying signaling pathways, and the experimental methodologies used to elucidate these functions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these milk-derived peptides.

Effects on Immune Cell Proliferation and Function

β-CN-PPs have been shown to exert significant effects on the proliferation and function of key immune cells, including lymphocytes and macrophages. These effects are often dependent on the specific peptide sequence and its concentration.

1.1. Lymphocyte Proliferation and Immunoglobulin Production

Several studies have demonstrated that β-CN-PPs can stimulate the proliferation of lymphocytes, including both B and T cells. For instance, the β-casein fragment (1-28) has been identified as a potent mitogen for mouse spleen cells.[1] Furthermore, certain phosphopeptides from β-casein have been shown to enhance immunoglobulin production, suggesting a role in humoral immunity.[2] A C-terminal peptide of bovine beta-casein (residues 192-209) was also found to have a mitogenic effect on rat lymph node and spleen cells.[3]

1.2. Macrophage Activity

β-CN-PPs can also influence the activity of macrophages, which are critical players in the innate immune response. The bovine β-casein peptide YPFPGPIH has been shown to enhance macrophage proliferation and phagocytosis in a dose-dependent manner.[4][5] Additionally, enzymatically digested beta-casein has been found to release potent chemotactic peptides for monocytes and macrophages.[6]

Modulation of Cytokine Production

A key aspect of the immunomodulatory activity of β-CN-PPs is their ability to regulate the production of cytokines, the signaling molecules that orchestrate immune responses.

Under inflammatory conditions induced by lipopolysaccharide (LPS), the peptide YPFPGPIH significantly reduced the levels of pro-inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[4][5] Similarly, another study showed that a casein phosphopeptide was able to induce a higher concentration of IL-10 when co-cultured with peripheral blood mononuclear cells (PBMCs).[7][8] Conversely, the β-casein fragment (1-28) has been shown to enhance the expression of IL-6 in mouse CD19+ B cells.[1] A commercially available casein phosphopeptide preparation, CPP-III, was also found to enhance the mRNA expression of IL-6 and TNF-α in Caco-2 intestinal epithelial cells.[9]

Signaling Pathways Involved in Immunomodulation

The immunomodulatory effects of β-CN-PPs are mediated through the activation of specific intracellular signaling pathways.

3.1. Toll-like Receptor (TLR) Signaling

Research has indicated that β-CN-PPs can interact with Toll-like receptors (TLRs), which are key pattern recognition receptors of the innate immune system. The β-casein fragment (1-28) enhances the proliferation and IL-6 expression of mouse CD19+ cells via TLR4.[1] The peptide YPFPGPIH is suggested to bind to TLR2 and TLR4, leading to the modulation of downstream signaling pathways.[4][5]

3.2. NF-κB and MAPK Pathways

The activation of TLRs by β-CN-PPs can trigger downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The peptide YPFPGPIH has been shown to inhibit the LPS-induced activation of the NF-κB and MAPK pathways, as evidenced by the reduced nuclear translocation of the p65 subunit of NF-κB and decreased phosphorylation of the MAPK proteins ERK, JNK, and p38.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the immunomodulatory effects of β-CN-PPs.

Table 1: Effects of β-Casein Peptide YPFPGPIH on Macrophage Function [4][5]

| Parameter | Concentration (µM) | Result |

| Macrophage Proliferation | 25 | Significant increase (p < 0.05) |

| 50 | Significant increase (p < 0.05) | |

| 100 | Significant increase (p < 0.05) | |

| Phagocytosis | 25 | Dose-dependent enhancement |

| 50 | Dose-dependent enhancement | |

| 100 | Dose-dependent enhancement | |

| IL-1β Production (LPS-stimulated) | 25 | Significant reduction |

| 50 | Significant reduction | |

| 100 | Significant reduction | |

| TNF-α Production (LPS-stimulated) | 25 | Significant reduction |

| 50 | Significant reduction | |

| 100 | Significant reduction | |

| IL-10 Production (LPS-stimulated) | 25 | Significant increase |

| 50 | Significant increase | |

| 100 | Significant increase |

Table 2: Effects of β-Casein (1-28) on Mouse CD19+ Cells [1]

| Parameter | Concentration (µg/mL) | Result |

| Cell Proliferation | 10 | Dose-dependent mitogenic effect |

| 100 | Dose-dependent mitogenic effect | |

| 1000 | Dose-dependent mitogenic effect | |

| IL-6 Expression | 10 | Enhanced expression |

| 100 | Enhanced expression | |

| 1000 | Enhanced expression |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

5.1. Cell Proliferation Assay

The proliferative effect of β-CN-PPs on immune cells is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

-

Cell Culture: Immune cells (e.g., RAW264.7 macrophages or splenocytes) are seeded in 96-well plates at a specific density (e.g., 1 × 10^4 cells/mL) and cultured for 24 hours.[5]

-

Treatment: The cells are then treated with various concentrations of the β-CN-PP for a specified period (e.g., 24 hours).[5]

-

Assay: The MTT or CCK-8 reagent is added to each well, and the plate is incubated for a further 1-4 hours.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The cell proliferation rate is calculated relative to the control group.

5.2. Macrophage Phagocytosis Assay

The effect of β-CN-PPs on the phagocytic activity of macrophages can be determined using a neutral red phagocytosis assay.

-

Cell Culture and Treatment: RAW264.7 cells are cultured in 96-well plates and treated with β-CN-PPs as described for the proliferation assay.[5]

-

Phagocytosis: After treatment, the culture medium is replaced with a solution containing neutral red, and the cells are incubated to allow for phagocytosis.

-

Washing: The cells are washed to remove non-phagocytosed neutral red.

-

Lysis and Measurement: A lysis buffer is added to release the engulfed neutral red, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The phagocytic capacity is calculated based on the absorbance values.

5.3. Cytokine Quantification

The levels of cytokines in cell culture supernatants are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA). The mRNA expression levels of cytokines can be quantified using quantitative real-time PCR (qPCR).

-

ELISA:

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Sample Addition: Cell culture supernatants are added to the wells.

-

Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.

-

Measurement: The absorbance is measured, and the cytokine concentration is determined by comparison to a standard curve.

-

-

qPCR:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells and reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is used as a template for PCR amplification using primers specific for the target cytokine genes and a reference gene (e.g., GAPDH).

-

Quantification: The relative mRNA expression is calculated using the 2^-ΔΔCt method.[5]

-

5.4. Western Blotting for Signaling Pathway Analysis

The activation of signaling proteins like NF-κB and MAPKs is often assessed by Western blotting to detect their phosphorylated forms.

-

Protein Extraction and Quantification: Proteins are extracted from treated cells, and their concentration is determined.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.